1-Tert-butyl-4-(isothiocyanatomethyl)benzene
Overview
Description
1-Tert-butyl-4-(isothiocyanatomethyl)benzene, also known as IBITC, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the isothiocyanate family, which is known for its therapeutic potential. IBITC has been found to have various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Synthetic Organic Chemistry
1-Tert-butyl-4-(isothiocyanatomethyl)benzene is a valuable compound in synthetic organic chemistry. Research has shown that tert-butyl phenylazocarboxylates, which have structural similarities to this compound, are versatile building blocks. They are used in nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. These compounds also facilitate the generation of aryl radicals through radical reactions, including oxygenation, halogenation, and aryl-aryl coupling (Jasch, Höfling, & Heinrich, 2012).
Polymer Science
In the field of polymer science, derivatives of this compound are used in synthesizing donor–acceptor–donor (D–A–D) type monomers and polymers. These polymers exhibit notable electrochemical and optical properties, which are essential for various applications in materials science (Ozelcaglayan et al., 2012).
Material Chemistry
Research has also demonstrated the use of tert-butyl aryl sulfides, closely related to this compound, in accessing benzo[1,2-d;4,5-d′]bis[1,3]dithioles. These compounds are significant in creating functional materials such as fluorescent dyes and stable trityl radicals. The research emphasizes the importance of these compounds in developing environmentally compliant methods for synthesizing materials (Kopp, Schiemann, & Fleck, 2020).
Electroluminescent Devices
Compounds related to this compound, such as oxadiazole derivatives, have potential applications in organic electroluminescent (EL) devices. These materials are crucial for developing electron-transporting layers in EL devices, contributing significantly to the efficiency and durability of these devices (Ono, Tsukamoto, & Tomura, 2009).
Catalysis
Research in catalysis has explored the use of compounds structurally similar to this compound for developing efficient catalysts. These catalysts are employed in alkoxycarbonylation of alkenes, a critical reaction in homogeneous catalysis, indicating the potential of such compounds in industrial chemical processes (Dong et al., 2017).
properties
IUPAC Name |
1-tert-butyl-4-(isothiocyanatomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)11-6-4-10(5-7-11)8-13-9-14/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKWITCBFDFVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564196 | |
Record name | 1-tert-Butyl-4-(isothiocyanatomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31088-81-0 | |
Record name | 1-tert-Butyl-4-(isothiocyanatomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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